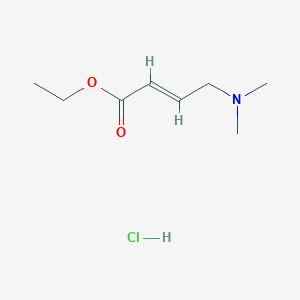

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride

Übersicht

Beschreibung

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of butenoic acid and is characterized by the presence of a dimethylamino group and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride typically involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a precursor to other bioactive molecules, which exert their effects through various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (E)-4-(dimethylamino)but-2-enoate hydrochloride: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.

Ethyl 4-(dimethylamino)butanoate hydrochloride: This compound lacks the double bond present in (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride.

Uniqueness

This compound is unique due to the presence of both the dimethylamino group and the ethyl ester group, which confer specific chemical properties and reactivity

Biologische Aktivität

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride, known for its potential biological activities, is a compound that has garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C8H16ClNO2

- CAS Number : 1255078-56-8

- Molecular Weight : 179.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The dimethylamino group allows for potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.

- Cellular Uptake : Its ester functionality may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It was found to inhibit cell proliferation and promote cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent against resistant strains .

- Anticancer Research : Another investigation assessed the compound's effects on apoptosis in cancer cells. The study utilized flow cytometry to measure apoptotic markers and found that treatment with the compound led to a substantial increase in early and late apoptotic cells, suggesting its role as a pro-apoptotic agent .

Safety and Toxicology

While promising, the safety profile of this compound needs further investigation. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Eigenschaften

IUPAC Name |

ethyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-4-11-8(10)6-5-7-9(2)3;/h5-6H,4,7H2,1-3H3;1H/b6-5+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMPTBLKKYPKMP-IPZCTEOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255078-56-8 | |

| Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255078568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GR9RT3TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.